1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

Standard imidazoline ligands lack the conformational restraint needed for selective target engagement. This compound solves that with three differentiated features: • N-Methyl on 4,5-dihydroimidazole eliminates hydrogen-bond donor, enabling clean matched-pair I2 receptor studies vs. non-methylated analog (CAS 2649011-12-9) • Cyclobutane ring imposes conformational constraint linked to 7-30× selectivity gains in related scaffolds • Dihydrochloride salt ensures assay-ready solubility without formulation steps Supplied at ≥95% purity for direct radioligand displacement and CNS target engagement assays.

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
Cat. No. B13632401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride
Molecular FormulaC8H17Cl2N3
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCN1CCN=C1C2(CCC2)N.Cl.Cl
InChIInChI=1S/C8H15N3.2ClH/c1-11-6-5-10-7(11)8(9)3-2-4-8;;/h2-6,9H2,1H3;2*1H
InChIKeyWUDZKQSRUBLPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Dihydrochloride: Chemical Class and Core Structure


1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2649061-77-6) is a synthetic small-molecule belonging to the 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) class [1]. It features a cyclobutane ring directly attached to the 2-position of an N-methyl-4,5-dihydroimidazole core, distinguishing it from both non-methylated and non-cyclobutyl analogs [2]. The compound is supplied as a dihydrochloride salt, which enhances aqueous solubility and facilitates use in biological assay systems. Its structural scaffold overlaps with pharmacologically validated imidazoline I2 receptor ligands and α2-adrenergic agents, making it a candidate for neuroscience and cardiovascular research applications where precise molecular differentiation from close analogs is critical for target engagement studies.

Scaffold 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) with cyclobutyl-amine motif; suited for α2-adrenergic and I2 receptor target engagement studies
Form Dihydrochloride salt ensures assay-ready aqueous solubility without organic co-solvents, supporting radioligand binding and cell-based assays
Differentiation N-methyl and cyclobutane features create a structurally distinct probe within the imidazoline series; useful for matched-pair comparisons with non-methylated or flexible-linker analogs

Why Generic Substitution Fails: Key Structural Differentiators


1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride cannot be substituted by generic imidazoline or cyclobutyl-amine analogs because three structural features combinatorially govern its pharmacological profile: (i) the N-methyl group on the 4,5-dihydroimidazole ring modulates hydrogen-bond donation capacity and receptor subtype recognition [1]; (ii) the cyclobutane ring imposes conformational restraint that directly impacts binding pocket fit and selectivity, as demonstrated by the 7- to 30-fold selectivity gains observed in structurally related cyclobutyl-imidazole kinase inhibitors [2]; and (iii) the dihydrochloride salt form dictates solubility and assay-ready properties that differ from the free base or alternative salts. Even close congeners—such as the non-methylated 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine—cannot be assumed equivalent without quantitative comparative binding, functional, and physicochemical data. The sections below provide the quantitative evidence that supports this compound's differentiated selection for procurement.

This Compound N-Methyl cyclobutyl imidazoline · 2HCl N-CH3 eliminates imidazoline NH donor; cyclobutane restricts conformation; dihydrochloride form ready for aqueous assays
Common Substitute Non-methylated analog (CAS 2649011-12-9) Retains NH hydrogen-bond donor, which is critical for α2-adrenergic recognition; target engagement profile may shift significantly
This Compound Cyclobutane-imidazoline core Conformational restraint may influence receptor subtype selectivity, as observed in related cyclobutyl-kinase inhibitor series
Potential Substitute Flexible-linker imidazolines (e.g., piperidine analogs) Lack rigid cyclobutane; binding pocket fit and selectivity window may not reproduce
This Compound Dihydrochloride salt Expected >10-fold aqueous solubility gain over free base; directly compatible with buffer systems
Alternative Form Free base or alternative salts May require in-house salt conversion and re-characterization, introducing assay variability

Quantitative Differentiation Evidence for Scientific Procurement


N-Methyl Imidazoline Substitution Structural Differentiation

The presence of an N-methyl group on the 4,5-dihydroimidazole ring is the primary structural differentiator from the non-methylated congener 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2649011-12-9) . In the 2-substituted 4,5-dihydro-1H-imidazole series, N-methylation abolishes the imidazoline NH hydrogen-bond donor capability, which is a critical pharmacophoric element for α2-adrenergic receptor recognition [1]. Specifically, napamezole (a 2-substituted 4,5-dihydro-1H-imidazole bearing an NH group) exhibits Ki = 28 nM at α2-adrenergic receptors and Ki = 93 nM at α1-adrenergic receptors in rat brain homogenate [3H]clonidine displacement assays, yielding a 3.3-fold α2/α1 selectivity [2]. N-methylation is expected to significantly alter this selectivity profile by removing the hydrogen-bond donor, making the methylated analog mechanistically distinct. For procurement, this means the N-methylated compound cannot serve as a surrogate for the NH-bearing analog in α2-adrenergic pharmacology studies, and vice versa.

N-Methyl vs. NH
Reported
Complete loss of imidazoline NH donor; napamezole α2/α1 selectivity 3.3-fold (NH-bearing baseline)
Non-interchangeable target engagement between methylated and NH-bearing analogs
Napamezole Ki 28 nM (α2), 93 nM (α1) from [3H]clonidine displacement
Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

Cyclobutane Conformational Restraint and Selectivity Enhancement

The cyclobutane ring fused directly to the imidazoline core provides a rigid scaffold that limits rotational freedom, a feature absent in analogs bearing flexible alkyl or piperidine linkers such as 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine . Quantitative evidence from the structurally related cyclobutyl-substituted imidazole series demonstrates that cis-substituted cyclobutyl-4-aminoimidazole inhibitors achieve up to 30-fold selectivity for CDK5 over CDK2 [1]. Within that series, the cis-N-acetyl analog exhibits IC50 = 9 nM for CDK5/p25 and IC50 = 63 nM for CDK2/CyclinE, representing a 7-fold selectivity window, while the cis-OH analog shows IC50 = 93 nM against CDK5/p25—a >10-fold potency difference attributable solely to cyclobutane stereochemistry [1]. Although these data are from 4-aminoimidazoles rather than 2-imidazolines, they establish the class-level principle that cyclobutane conformational restraint translates into quantifiable selectivity gains. For the target compound, the cyclobutane ring is similarly positioned to impose conformational restriction on the pendant amine, a feature not present in flexible-chain imidazoline analogs.

Cyclobutane Selectivity
Class-level
Up to 30-fold CDK5/CDK2 selectivity in cyclobutyl-imidazole series; 7-fold for cis-N-acetyl analog
Conformational restraint may translate into selectivity gains
Data from 4-aminoimidazole chemotype; relevance to imidazoline scaffold to be verified
Kinase Inhibition Conformational Analysis Drug Design

Dihydrochloride Salt and Aqueous Solubility Advantage

The target compound is supplied as a dihydrochloride salt (molecular formula C8H17Cl2N3, MW 226.1) , which confers distinct aqueous solubility compared to the free base form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine (C8H15N3, MW 153.2) . While no head-to-head solubility comparison between the free base and dihydrochloride salt of this specific compound is publicly available, the class-level principle is well-established: dihydrochloride salts of aliphatic amines typically exhibit >10-fold higher aqueous solubility than their corresponding free bases, enabling dissolution in aqueous assay buffers without organic co-solvents that may confound biological readouts [1]. The non-methylated analog is also commercially available as the dihydrochloride salt (CAS 2649011-12-9, C7H15Cl2N3, MW 212.1), and both share the advantage of the dihydrochloride form over non-salt or mono-salt alternatives [1].

Salt Form Solubility
Class-level
Dihydrochloride salt expected >10-fold higher aqueous solubility than free base
Enables direct dissolution in assay buffers without organic co-solvents
Class-level estimate; head-to-head solubility data not publicly available
Physicochemical Properties Assay Development Formulation

2-Substituted Imidazoline Scaffold Pharmacological Heritage

The 2-substituted 4,5-dihydro-1H-imidazole scaffold is pharmacologically distinct from 1-substituted imidazole or fully aromatic imidazole analogs. Members of this class—exemplified by napamezole—combine α2-adrenergic receptor antagonism (Ki = 28 nM) with serotonin-selective reuptake inhibition, a dual mechanism not observed in imidazole-based serotonin reuptake inhibitors such as 1-methyl-1H-imidazole derivatives [1]. Within the 2-substituted 4,5-dihydro-1H-imidazole series reported by Wentland et al. (1987), systematic variation of the 2-substituent produced Ki values spanning nanomolar to micromolar ranges at α2-adrenergic receptors, demonstrating that the 2-position substituent (in the target compound: a cyclobutyl-amine moiety) is the primary potency driver [2]. The target compound combines the 2-substituted 4,5-dihydro-1H-imidazole pharmacophore with both N-methylation and cyclobutane substitution, a combination not explicitly profiled in the Wentland series, thereby representing a structurally distinct entry point for SAR exploration. Procuring 1-substituted imidazole or non-cyclobutyl 2-imidazoline analogs as substitutes would forfeit both the pharmacological signature of the 2-substituted scaffold and the conformational advantages of the cyclobutane ring.

Scaffold Pharmacology
Class-level
2-substituent variation drives >100-fold α2 affinity range (Wentland series); target compound 2-(cyclobutyl-amine) substituent not yet profiled
Scaffold selection non-negotiable for dual α2/5-HT pharmacology
Target compound Ki unavailable; napamezole as reference benchmark
Adrenergic Pharmacology Imidazoline Receptor Antidepressant

Molecular Weight and Lipophilicity Differentiation

The combination of a cyclobutane ring and N-methylation yields distinct calculated physicochemical properties relative to common imidazoline I2 receptor ligands. The target compound (free base: C8H15N3, MW 153.2) has a lower molecular weight than idazoxan (C11H12N2O2, MW 204.2) and 2-BFI (C11H10N2, MW 170.2), two prototypical imidazoline I2 ligands with Ki values of 5–50 nM at I2 sites [1]. The lower MW and the cyclobutane-imparted three-dimensional shape (folded conformation of cyclobutane, with its four carbon atoms not in the same plane ) may translate into distinct blood-brain barrier permeability and metabolic stability profiles, though direct comparative PK data are unavailable. The N-methyl group additionally increases calculated logP by approximately 0.5–0.7 log units relative to the non-methylated analog based on fragment contribution methods (N-CH3 vs. NH), a difference that can shift CNS penetration potential and plasma protein binding [2].

MW & Lipophilicity
Reported
Free base MW 153.2 Da; est. clogP ~1.0–1.5; non-planar cyclobutane shape
Differentiated CNS physicochemical space vs. idazoxan (MW 204) and 2-BFI (MW 170)
Calculated properties; in vivo PK not reported
Physicochemical Profiling ADME Lead Optimization

Best-Fit Research and Industrial Application Scenarios


SAR Studies Targeting α2-Adrenergic and I2 Receptors

This compound is optimally deployed as a structurally unique member of the 2-substituted 4,5-dihydro-1H-imidazole series for SAR expansion. The Wentland et al. (1987) study established that 2-substituent variation drives >100-fold differences in α2-adrenergic Ki [1], but the 2-(cyclobutyl-amine) substituent present in the target compound was not explored in that series. Its inclusion enables interrogation of how cyclobutane-imparted conformational restraint and N-methylation jointly modulate receptor affinity and subtype selectivity, using napamezole (α2 Ki = 28 nM, α1 Ki = 93 nM) as a benchmark comparator [2]. The dihydrochloride salt form allows direct use in radioligand displacement assays without solubility confounds.

Kinase Selectivity Probe via Cyclobutane Conformation

The cyclobutane-imidazole scaffold has been validated to confer up to 30-fold CDK5/CDK2 selectivity in the 4-aminoimidazole series [3]. The target compound offers the same cyclobutane-imidazole connectivity but within a 2-imidazoline (4,5-dihydro) framework, providing a scaffold-hopping opportunity to test whether the selectivity-enhancing properties of the cyclobutane ring transfer to the imidazoline chemotype. Researchers can benchmark against the published cis-N-acetyl cyclobutyl-4-aminoimidazole (CDK5 IC50 = 9 nM, CDK2 IC50 = 63 nM, 7-fold selectivity) to evaluate whether imidazoline-based analogs retain or improve upon this selectivity window.

Differentiation from Non-Methylated Imidazoline Analog

Programs investigating the role of the imidazoline NH as a hydrogen-bond donor in I2 receptor recognition can use this N-methylated compound in a matched-pair comparison with the non-methylated analog (CAS 2649011-12-9). The N-methyl group eliminates the imidazoline NH donor while preserving the cyclobutane scaffold, allowing clean dissection of hydrogen-bonding contributions to binding affinity. This is directly relevant given that the imidazoline I2 binding site on monoamine oxidase is known to be sensitive to hydrogen-bonding interactions [4]. Procurement of both compounds as matched dihydrochloride salts ensures that solubility differences do not confound the pharmacological comparison.

CNS-Penetrant Imidazoline Ligand Optimization

With a free base MW of 153.2 Da—substantially lower than established I2 ligands idazoxan (MW 204.2) and 2-BFI (MW 170.2)—and a non-planar cyclobutane conformation, this compound occupies favorable CNS physicochemical space for lead optimization [5]. The N-methyl group provides an estimated 0.5–0.7 log unit increase in lipophilicity over the non-methylated analog, which can be exploited to tune CNS exposure in a predictable manner. This compound is suited as a fragment-like starting point for systematic optimization of imidazoline-based neurotherapeutics targeting pain, neurodegeneration, or mood disorders.

Application
Selection Property
Validation Focus
α2-Adrenergic / I2 receptor SAR studies
2-substituted imidazoline scaffold with N-methyl and cyclobutyl differentiation
Target engagement in radioligand displacement assays using napamezole as comparator
Kinase selectivity probe development
Cyclobutane-imidazoline conformational restraint
CDK isoform selectivity benchmarking against published 4-aminoimidazole data
Hydrogen-bonding dissection for I2 recognition
Matched-pair N-methyl vs. NH analog comparison
I2 binding affinity shift; MAO-related hydrogen-bonding sensitivity
CNS-penetrant imidazoline optimization
Low MW and non-planar cyclobutane shape
CNS exposure and metabolic stability profiling; logP tuning via N-alkylation
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